molecular formula C20H26N2OS B14926485 1-(3,3-Diphenylpropyl)-3-(3-methoxypropyl)thiourea

1-(3,3-Diphenylpropyl)-3-(3-methoxypropyl)thiourea

Cat. No.: B14926485
M. Wt: 342.5 g/mol
InChI Key: OXLUMAUPCSSGTH-UHFFFAOYSA-N
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Description

1-(3,3-Diphenylpropyl)-3-(3-methoxypropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group, which is a functional group consisting of a carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Diphenylpropyl)-3-(3-methoxypropyl)thiourea typically involves the reaction of 3,3-diphenylpropylamine with 3-methoxypropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for thioureas often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Diphenylpropyl)-3-(3-methoxypropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, alkoxides, or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfinyl or sulfonyl compounds, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have biological activity and can be studied for its effects on biological systems.

    Medicine: Thioureas are known for their potential therapeutic properties, and this compound could be investigated for its medicinal applications.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 1-(3,3-Diphenylpropyl)-3-(3-methoxypropyl)thiourea would depend on its specific interactions with molecular targets. Thioureas can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,3-Diphenylpropyl)-3-(3-methoxypropyl)urea: Similar structure but with an oxygen atom instead of sulfur.

    1-(3,3-Diphenylpropyl)-3-(3-methoxypropyl)guanidine: Similar structure but with a guanidine group instead of thiourea.

    1-(3,3-Diphenylpropyl)-3-(3-methoxypropyl)carbamate: Similar structure but with a carbamate group instead of thiourea.

Uniqueness

1-(3,3-Diphenylpropyl)-3-(3-methoxypropyl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties compared to its analogs. The sulfur atom in the thiourea group can participate in specific interactions that are not possible with oxygen or nitrogen atoms in similar compounds.

Properties

Molecular Formula

C20H26N2OS

Molecular Weight

342.5 g/mol

IUPAC Name

1-(3,3-diphenylpropyl)-3-(3-methoxypropyl)thiourea

InChI

InChI=1S/C20H26N2OS/c1-23-16-8-14-21-20(24)22-15-13-19(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,19H,8,13-16H2,1H3,(H2,21,22,24)

InChI Key

OXLUMAUPCSSGTH-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=S)NCCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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